Home > Products > Screening Compounds P85354 > 4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide -

4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Catalog Number: EVT-5860182
CAS Number:
Molecular Formula: C13H13ClN4O3S
Molecular Weight: 340.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide

    Compound Description: This compound serves as a key intermediate in the synthesis of novel phenoxy derivatives with potential anticancer properties. []

    Compound Description: This molecule is one of the synthesized phenoxy derivatives of the aforementioned key intermediate. It displays significant cytotoxicity against Caco-2 cells with an IC50 of 1.8 µM. []

3-[N-(4-bromophenyl)carbamoyl-7]-chloro-4-hydroxycoumarin

    Compound Description: This compound is a novel [14C]-labelled 3-carbamoyl-4-hydroxycoumarin synthesized from 4-chloro-acetylsalicyloyl chloride. It possesses a specific activity of 0.7 mCi/mmol. []

3-[N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-7-chloro-4-hydroxycoumarin

    Compound Description: This [14C]-labelled compound is another novel 3-carbamoyl-4-hydroxycoumarin synthesized in the same study, exhibiting a specific activity of 0.6 mCi/mmol. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This novel hybrid molecule combines a non-condensed pyrazoline with 1,3,4-thiadiazole and dichloroacetic acid moieties. It was synthesized using a cost-effective approach and demonstrated a 90% yield. This compound's anticancer activity was evaluated in vitro using the NCI DTP protocol "60 lines screening". []

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives (8 (a-g))

    Compound Description: This series of compounds was synthesized and evaluated for their antifungal activities. Some of these derivatives displayed good antifungal activity at a concentration of 100 μg/mL. []

2-Chloro-N-{5-[(1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl]-1,3,4-thiadiazol-2-yl}benzamide

    Compound Description: This compound, named 2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide in the original nomenclature, is the subject of a crystallographic study. The research focuses on the molecule's crystal structure, revealing intermolecular interactions and conformational preferences. []

2-chloro-N-[5-(4-fluorophenyl)-1,3,4- thiadiazol-2-yl]-nicotinamide

    Compound Description: This 1,3,4-thiadiazole derivative is part of a study investigating pharmacological and antitumor properties of this class of compounds. []

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

    Compound Description: A series of these derivatives, containing either a chlorine or fluorine atom at the para position of the benzamide or benzothioamide ring, were synthesized and tested for their anticancer activity against PC3, HT-29, and SKNMC cell lines. The chlorine-containing derivatives showed notable cytotoxicity, with IC50 values ranging from 14 to 36 µM against the SKNMC cell line. []

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

    Compound Description: This series of compounds, derived from sulfamethizole, were synthesized and their anticancer activity was evaluated against HCT116 and HeLa cell lines. Compound 4 (4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) exhibited notable anticancer activity, particularly against HeLa cells with an IC50 value of 13.92 ± 0.22 µM. []

N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives

    Compound Description: These compounds, designed as potential human carbonic anhydrase (hCA) inhibitors, were synthesized and evaluated for their inhibitory activity against hCA I, II, VII, and XII isoforms. While generally weak inhibitors, some compounds displayed moderate activity against specific isoforms. []

2‐Phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives

    Compound Description: These derivatives were synthesized and found to induce apoptosis in cancer cells via the caspase pathway, indicating potential anticancer activity. Notably, compounds 4b (3-chloro substituted) and 4c (4-chloro substituted) exhibited significant caspase activation in MCF7 cells. []

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

    Compound Description: This compound, along with its derivatives (3a-3l), was synthesized and evaluated for anticancer activity against MDA, PC3, and U87 cell lines. The study found that all tested compounds demonstrated higher anticancer activity against the MDA cell line compared to the other two. Compound 3g, featuring a meta-methoxy substituent on the phenyl ring, exhibited the most potent activity against MDA cells with an IC50 of 9 µM. []

N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas

    Compound Description: These compounds were designed as ketol-acid reductoisomerase (KARI) inhibitors. The research focused on the synthesis, bioactivity evaluation, and structure-activity relationship (SAR) studies of these derivatives. Compounds with longer alkyl chains at the 5-position of the thiadiazole ring exhibited higher KARI inhibitory activity. [, ]

4-amino-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide and its Metal Complexes

    Compound Description: This compound, a 1,3,4-thiadiazole derivative with sulfonamide functionalities, forms complexes with various transition metals including Co(III), Fe(III), Cr(III), Cu(II), and Ni(II). These complexes were characterized spectroscopically and found to exhibit potential biological activities. [, ]

N-[4-Acetyl-5-isobutyl-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ethyl acetate hemisolvate

    Compound Description: This new terpenoid compound, synthesized from Cedrus Atlantica essential oil, is characterized by its unique structure, incorporating a 1,3,4-thiadiazole ring system. []

(E)-1-(thiophen-2-yl)-N-(5-((triphenylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine

    Compound Description: This organotin compound, containing a 1,3,4-thiadiazole ring, has been structurally characterized. The research focuses on its crystal structure and molecular geometry. []

    Compound Description: These sulfamethizole derivatives were synthesized and tested for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. Notably, they exhibited higher inhibitory activity compared to the clinically used acetazolamide. []

4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one

    Compound Description: This compound, containing both a 1,3,4-thiadiazole and a pyridazinone ring, has been structurally characterized. The research focuses on its crystal packing and intermolecular interactions. []

N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethyl-phenyl)-1,3,4-thiadiazol-2-yl]urea

    Compound Description: This compound, containing a urea linker connecting a difluorobenzoyl and a trifluoromethylphenyl-thiadiazole moiety, was synthesized and evaluated for its fungicidal activity. It displayed significant activity against Rhizoctonia solani and Botrytis cinerea. []

3-(5-Aryl-1,3,4-thiadiazol-2-yl)-1-(-β-D-glucopyranosyl)-5-alkyl-2-thio-4-imidazolidinones (5)

    Compound Description: These carbohydrate-modified 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antifungal activity against Cephalosporium sacchari, Colletotrichum falcate, and Helminthosporium oryzae. []

1-(5′‐Aryl‐1′,3′,4′‐thiadiazol‐2′‐yl)‐3‐chloro‐4‐ substituted‐2‐azetidinones

    Compound Description: These compounds, incorporating both thiadiazole and azetidinone rings, were synthesized and evaluated for their potential fungicidal activity. []

    Compound Description: These derivatives were synthesized through a straightforward pathway and evaluated for their antibacterial and antifungal activities. Several compounds exhibited potent activity against gram-positive (S. aureus) and gram-negative (E. coli) bacteria and Candida albicans. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

    Compound Description: This compound, containing a 1,3,4-oxadiazole ring linked to a pyridazinone moiety, has been structurally characterized, revealing its crystal packing and intermolecular interactions. []

2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

    Compound Description: This compound, incorporating a thiazolidinone ring linked to a dichlorophenyl-thiadiazole moiety, has been structurally characterized, revealing its conformational preferences and intermolecular interactions. []

    Compound Description: This series of compounds, featuring a thiazolidinone ring connected to a thiadiazole-phenyl-acetate moiety, were synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. Several compounds displayed promising results against various bacterial and fungal strains, as well as MCF-7 and HeLa cancer cell lines. []

    Compound Description: These compounds, incorporating a 1,3,4-thiadiazole ring linked to an azetidinone moiety, were synthesized and evaluated for their antibacterial activity. They showed promising activity against four bacterial species. []

1-methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles

    Compound Description: These compounds, incorporating either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole ring linked to a nitropyrrole moiety, were synthesized from a common starting material, highlighting the versatility of the synthetic approach. []

    Compound Description: These compounds, including active and inactive analogues, were studied to understand the stereochemical basis for activity in thiadiazole-based anticonvulsants. []

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, 2-(2,4-Dichlorophenyl)-3-[5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one, 2-Phenyl-3-{5-[3-(trifluoro­meth­yl)phen­yl]-1,3,4-thia­diazol-2-yl}­thia­zolidin-4-one

    Compound Description: These compounds, incorporating a thiazolidinone ring linked to a substituted phenyl-thiadiazole moiety, have been structurally characterized, revealing their conformational preferences and intermolecular interactions. [, , ]

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (3)

    Compound Description: This compound, a pyrazolone-thiadiazole hybrid molecule, was synthesized and evaluated in silico for its anti-inflammatory potential as a 5-lipoxygenase (5-LOX) inhibitor. []

    Compound Description: These structurally complex compounds, incorporating a dihydrothiadiazole ring linked to an indole-pyrazole moiety, have been structurally characterized, revealing their conformational preferences and intermolecular interactions. [, ]

1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides

    Compound Description: This series of compounds, featuring a thiazolidinedione moiety linked to a 1,3,4-oxadiazole ring, were synthesized and evaluated for their anticancer activity. Several compounds exhibited selective activity against various cancer cell lines, including leukemia, colon cancer, and renal cancer. []

2-(9H-carbazol-9-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide derivatives

    Compound Description: These derivatives, featuring a carbazole moiety linked to a 1,3,4-thiadiazole ring through an acetamide bridge, were designed, synthesized, and evaluated for their antifungal activity. Several compounds exhibited promising activity against various fungal strains, with some displaying better activity than commercial fungicides. []

N,Nâ-(5-(6-(4-substitutedphenyl)imidazo[2,1-b][1,3,4]-thiadiazol-2-yl)-pyrimidine-2,4-diyl)diacetamide derivatives

    Compound Description: These compounds, featuring a complex heterocyclic framework incorporating imidazo[2,1-b][1,3,4]thiadiazole and pyrimidine rings, were synthesized and evaluated for their antibacterial activity. Some compounds exhibited potent activity against both gram-positive and gram-negative bacteria. []

N-(1,3,4-Thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methy]-5-methyl-1H-[1,2,3]triazol-4-carboxamide

    Compound Description: This compound, containing a 1,3,4-thiadiazole ring linked to a triazole moiety through a carboxamide bridge, has been structurally characterized. The research focused on its crystal structure, molecular geometry, and intermolecular interactions. [, ]

1-(3-methylbenzoyl)-3-(5-(E)-styryl-1,3,4-thiadiazol- 2-yl)urea

    Compound Description: This compound, containing a 1,3,4-thiadiazole ring linked to a styryl moiety through a urea bridge, has been structurally characterized, revealing its molecular geometry and conformational preferences. []

Properties

Product Name

4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

IUPAC Name

4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Molecular Formula

C13H13ClN4O3S

Molecular Weight

340.79 g/mol

InChI

InChI=1S/C13H13ClN4O3S/c1-7(2)5-11-16-17-13(22-11)15-12(19)8-3-4-9(14)10(6-8)18(20)21/h3-4,6-7H,5H2,1-2H3,(H,15,17,19)

InChI Key

XSORPBBWHFQETE-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.